
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is an organosilicon compound with the molecular formula C10H28N2Si2. It is known for its unique structure, which includes two trimethylsilyl groups attached to a butane-1,4-diamine backbone. This compound is utilized in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine can be synthesized through the reaction of butane-1,4-diamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Butane-1,4-diamine+2(Trimethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or alkoxides can be used to replace the trimethylsilyl groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trimethylsilyl groups.
Wissenschaftliche Forschungsanwendungen
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which N1,N1-Bis(trimethylsilyl)butane-1,4-diamine exerts its effects involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the modification of other molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N1,N1-Bis(trimethylsilyl)ethane-1,2-diamine
- N1,N1-Bis(trimethylsilyl)propane-1,3-diamine
- N1,N1-Bis(trimethylsilyl)hexane-1,6-diamine
Uniqueness
N1,N1-Bis(trimethylsilyl)butane-1,4-diamine is unique due to its specific chain length and the positioning of the trimethylsilyl groups. This structure imparts distinct chemical properties and reactivity compared to its analogs. For instance, the butane backbone provides a balance between flexibility and rigidity, making it suitable for various applications.
Eigenschaften
Molekularformel |
C10H28N2Si2 |
|---|---|
Molekulargewicht |
232.51 g/mol |
IUPAC-Name |
N',N'-bis(trimethylsilyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H28N2Si2/c1-13(2,3)12(14(4,5)6)10-8-7-9-11/h7-11H2,1-6H3 |
InChI-Schlüssel |
JIXBHHRONIYUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(CCCCN)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Pyridin-3-yl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B11872884.png)
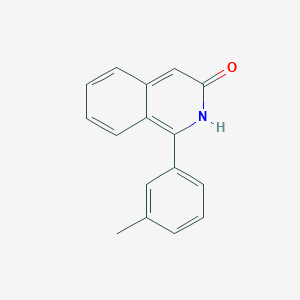
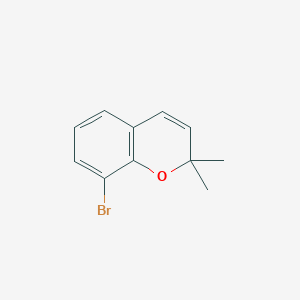


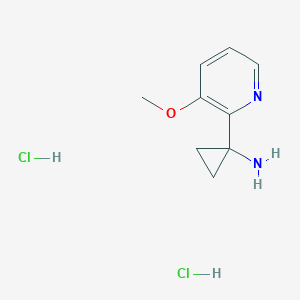
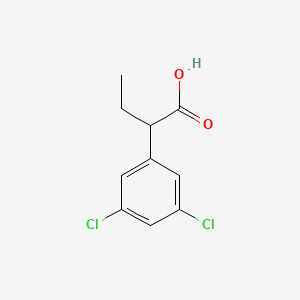

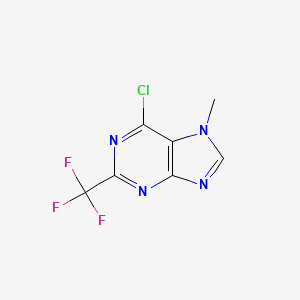
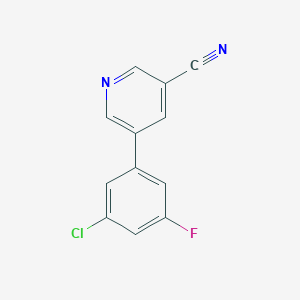


![7-Bromo-1-cyclopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11872952.png)
